2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 2,6-diethylphenyl-substituted imidazole core linked via a sulfanyl group to an N-(2,3-dihydro-1,4-benzodioxin-6-yl) acetamide moiety.
Properties
IUPAC Name |
2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-3-16-6-5-7-17(4-2)22(16)26-11-10-24-23(26)30-15-21(27)25-18-8-9-19-20(14-18)29-13-12-28-19/h5-11,14H,3-4,12-13,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSSICMDHSIDBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. The imidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzodioxin moiety may enhance the compound’s ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, molecular features, and applications:
Key Structural and Functional Differences:
Backbone Variation: The target compound’s imidazole-sulfanyl-acetamide scaffold distinguishes it from classical chloroacetamide herbicides (e.g., alachlor, pretilachlor), which rely on a 2-chloroacetamide moiety for herbicidal activity . The absence of a chlorine atom in the target compound may reduce phytotoxicity but could enhance selectivity for non-pesticidal targets.
Linker and Substituent Effects :
- The sulfanyl bridge in the target compound and ECHEMI 686772-13-4 contrasts with the ether or alkyl linkers in herbicides like alachlor. Sulfur-containing linkers may improve metabolic stability or enable disulfide bond formation in biological systems .
- The 2,6-diethylphenyl group in the target compound mirrors substituents in alachlor but is fused to an imidazole ring instead of a chloroacetamide. This modification could shift activity from herbicidal to enzyme inhibition (e.g., kinases, cytochrome P450) .
Benzodioxin Role :
- The 2,3-dihydro-1,4-benzodioxin-6-yl group is a common feature in the target compound, ECHEMI 686772-13-4, and D 4474. In D 4476, this group contributes to kinase inhibition by interacting with ATP-binding pockets, suggesting a possible shared mechanism for benzodioxin-containing analogs .
Biological Activity Trends: Chloroacetamides (alachlor, pretilachlor) are broadly herbicidal due to their inhibition of very-long-chain fatty acid synthesis. The target compound’s lack of chlorine and presence of an imidazole-sulfanyl group may redirect its activity toward non-plant targets, such as microbial or mammalian enzymes . Thienopyrimidine-sulfanyl analogs (e.g., ECHEMI 686772-13-4) exhibit structural similarity to kinase inhibitors, implying that the target compound could be optimized for similar applications .
Biological Activity
The compound 2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring, a sulfur atom linked to the nitrogen of the imidazole, and a benzodioxin moiety. The structural complexity suggests potential interactions with various biological targets.
Structural Formula
Molecular Weight
- Molecular Weight : 378.45 g/mol
Anticancer Activity
Recent studies have indicated that compounds containing imidazole and benzodioxin structures exhibit significant anticancer properties. For instance, a study on similar imidazole derivatives showed promising cytotoxic effects against various cancer cell lines, with IC50 values ranging from 2.38 to 8.13 µM . This suggests that the target compound may also possess similar properties.
The biological activity of imidazole-containing compounds is often attributed to their ability to interact with specific cellular pathways:
- Inhibition of Cancer Cell Proliferation : Compounds like the target molecule may inhibit cell growth by inducing apoptosis in cancer cells.
- Targeting Imidazoline Receptors : The imidazole moiety can bind to imidazoline receptors, which are implicated in cardiovascular regulation and may also play a role in cancer biology .
Case Studies
- Cytotoxicity Assessment : In vitro studies have demonstrated that derivatives similar to the target compound effectively reduce cell viability in cervical and bladder cancer cell lines. The most active analogs induced apoptosis, suggesting that the target compound could be further explored for its anticancer potential .
- Cardiovascular Effects : Some related compounds have shown affinity for imidazoline binding sites (IBS) and adrenergic receptors, indicating potential applications in treating hypertension and related conditions .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| Compound A | 2.38 | Cervical Cancer | Induces apoptosis |
| Compound B | 3.77 | Bladder Cancer | Inhibits cell proliferation |
| Compound C | 5.59 | Various Solid Tumors | Targets IBS |
Table 2: Structural Characteristics of Selected Imidazole Derivatives
| Compound Name | Structure Type | Molecular Weight (g/mol) | Solubility |
|---|---|---|---|
| Target Compound | Imidazole-Benzodioxin | 378.45 | Methanol |
| Compound A | Simple Imidazole | 200.25 | DMSO |
| Compound B | Complex Imidazole | 350.00 | Water |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
